molecular formula C29H42O4 B1250467 Ilekudinol A

Ilekudinol A

Cat. No.: B1250467
M. Wt: 454.6 g/mol
InChI Key: ATPPQNYORHPCJE-OUZPOPPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilekudinol A is a natural product found in Ilex kaushue with data available.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Ilekudinol A has shown promise in antimicrobial and anti-inflammatory applications. Studies have highlighted its role in modulating antimicrobial peptides, particularly in conditions like Crohn's disease and ulcerative colitis. Different clinical localizations of Crohn's disease are linked to specific deficiencies in antimicrobial peptide expression, emphasizing the potential role of this compound in these contexts. It's also been noted that certain deficiencies in antimicrobial peptides, especially in ileal Crohn's disease, are independent of the grade of histological inflammation and may be primary, rather than secondary, to the disease process (Wehkamp, Schmid, & Stange, 2007).

Therapeutic and Nutraceutical Properties

Research into this compound has also explored its therapeutic and nutraceutical properties. Studies have investigated effects such as antioxidant properties, lipid reduction, antimutagenic effects, and anti-glycation effects. Human intervention studies have shown that this compound positively modulates plasma antioxidant capacity and the expression of antioxidant enzymes. Additionally, research has demonstrated its effectiveness in lipid-lowering and weight reduction, both in animal and human studies. Notably, this compound has been associated with anti-inflammatory effects, particularly in protecting against cigarette-induced lung inflammation. This breadth of effects underlines its potential in health and disease management (Bracesco et al., 2011).

Applications in Interactive Learning Environments

This compound's applications extend into interactive learning environments (ILEs) where its impact on help-seeking behavior and learning outcomes is studied. Research indicates that effective help-seeking behavior in ILEs correlates with better learning outcomes, suggesting that this compound could play a role in optimizing these educational platforms (Aleven et al., 2003).

Properties

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

IUPAC Name

(1S,4S,5R,8R,10R,11R,13S,14R,17S,18R,19S,20R)-10,11-dihydroxy-4,5,13,19,20-pentamethyl-9-methylidene-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one

InChI

InChI=1S/C29H42O4/c1-16-7-11-28-14-13-27(6)26(5)10-8-19-18(3)22(31)20(30)15-25(19,4)21(26)9-12-29(27,33-24(28)32)23(28)17(16)2/h9,12,16-17,19-23,30-31H,3,7-8,10-11,13-15H2,1-2,4-6H3/t16-,17+,19+,20-,21-,22-,23-,25+,26-,27+,28+,29+/m1/s1

InChI Key

ATPPQNYORHPCJE-OUZPOPPESA-N

Isomeric SMILES

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@H]6C(=C)[C@H]([C@@H](C[C@@]6([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)C)O)O)C)C

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(=C)C(C(CC6(C5C=CC4(C2C1C)OC3=O)C)O)O)C)C

Synonyms

ilekudinol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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